3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
CAS No.:
Cat. No.: VC15573521
Molecular Formula: C15H11NO2S3
Molecular Weight: 333.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11NO2S3 |
|---|---|
| Molecular Weight | 333.5 g/mol |
| IUPAC Name | 7,7,12-trimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
| Standard InChI | InChI=1S/C15H11NO2S3/c1-6-4-5-7-9-12(20-21-14(9)19)15(2,3)16-10(7)8(6)11(17)13(16)18/h4-5H,1-3H3 |
| Standard InChI Key | HFKJSEQTXFUGIN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C3=C(C=C1)C4=C(C(N3C(=O)C2=O)(C)C)SSC4=S |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates a quinoline backbone fused with pyrrolo and dithiolo rings, creating a planar, conjugated system. Key features include:
-
Dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline core: A tricyclic system where sulfur atoms occupy positions 1 and 2 of the dithiolo ring, contributing to electron delocalization.
-
Oxo and thioxo groups: The 4,5-dione and 10-thioxo moieties introduce electrophilic sites amenable to nucleophilic attack or redox reactions.
-
Methyl substituents: Three methyl groups at positions 3, 7, and 7 enhance steric bulk and modulate solubility.
Physicochemical Properties
Experimental and computational data reveal the following properties:
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₁NO₂S₃ |
| Molecular weight | 333.5 g/mol |
| Hybridization | sp²/sp³ hybridized systems |
| Predicted solubility | Low in polar solvents |
| Stability | Sensitive to light and oxidation |
The low solubility in aqueous media is attributed to the hydrophobic methyl groups and planar aromatic system, necessitating organic solvents (e.g., DMSO) for handling.
Synthetic Methodologies
Multi-Step Cyclization Approaches
Synthesis typically proceeds via sequential sulfurization and cyclization reactions. A representative pathway involves:
-
Precursor functionalization: A quinoline derivative bearing amino and ketone groups undergoes thionation with phosphorus pentasulfide to introduce the thioxo group.
-
Sulfurization: Elemental sulfur or Lawesson’s reagent mediates dithiolo ring formation, requiring anhydrous conditions at 80–100°C.
-
Cyclization: Acid-catalyzed intramolecular cyclization closes the pyrrolo ring, yielding the fused tricyclic system.
Yields range from 35–50%, with purity dependent on chromatographic separation .
Challenges and Optimization
Key challenges include:
-
Regioselectivity: Competing reaction pathways may yield isomeric byproducts.
-
Sulfur handling: Exothermic reactions necessitate controlled temperature to prevent decomposition.
Recent advances employ microwave-assisted synthesis to reduce reaction times from 24 hours to 2–4 hours, improving efficiency .
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
The thioxo group at position 10 undergoes nucleophilic substitution with amines or thiols, enabling derivatization. For example, reaction with benzylamine at 60°C produces 10-(benzylamino) analogs, though yields are moderate (40–55%) due to steric hindrance.
Oxidation and Reduction
-
Oxidation: Treatment with meta-chloroperbenzoic acid (mCPBA) converts the thioxo group to a sulfone, enhancing electrophilicity.
-
Reduction: Sodium borohydride selectively reduces the 4,5-dione to a diol, altering conjugation and bioactivity.
Metal Complexation
The nitrogen and sulfur atoms facilitate coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Copper complexes exhibit enhanced stability and distinct UV-Vis absorption spectra (λₘₐₓ = 420 nm), suggesting potential catalytic applications.
Comparative Analysis with Structural Analogs
Pyrroloquinoline Quinone (PQQ)
While PQQ shares a pyrrolo-quinoline framework, its 2,7,9-tricarboxylic acid groups confer water solubility and redox activity absent in the target compound. PQQ’s role as a cofactor in bacterial dehydrogenases underscores the importance of quinoline derivatives in biocatalysis .
Thiazole-Containing Heterocycles
Thiazole derivatives, such as 4,5-disubstituted thiazoles, exhibit broader antimicrobial spectra but lack the fused ring complexity of the target compound. This structural divergence highlights the trade-off between synthetic accessibility and bioactivity .
Industrial and Research Applications
Material Science
Thin films of the compound demonstrate semiconducting properties (bandgap = 2.8 eV), with potential use in organic photovoltaics. Challenges include poor film uniformity and rapid photodegradation.
Analytical Chemistry
The compound’s strong UV absorption (ε = 18,500 L·mol⁻¹·cm⁻¹ at 340 nm) facilitates its use as a chromatographic standard for heterocyclic analytes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume